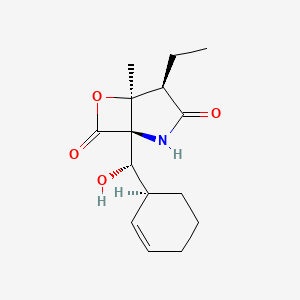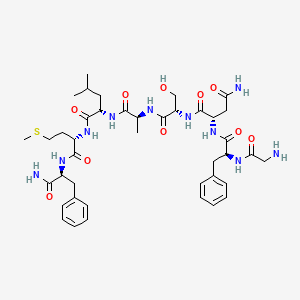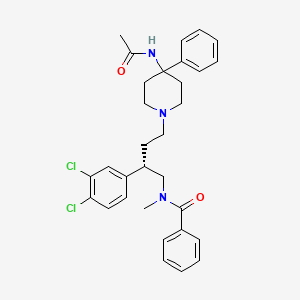
サレダタント
概要
説明
サレデュタント(SR-48968としても知られる)は、ニューロキニン-2受容体拮抗薬です。これは、重症うつ病と汎化性不安障害の治療薬として、サノフィ・アベンティスによって開発されました。 この化合物は第III相臨床試験に達しましたが、最終的に2009年に中止されました .
科学的研究の応用
Saredutant has been extensively studied for its potential therapeutic applications:
Chemistry: In chemistry, Saredutant is used as a model compound to study the behavior of neurokinin-2 receptor antagonists.
Biology: In biological research, Saredutant is used to investigate the role of neurokinin-2 receptors in various physiological processes.
Medicine: Clinically, Saredutant was investigated for its potential to treat major depressive disorder and generalized anxiety disorder. It showed promise in preclinical and early clinical trials but was ultimately discontinued.
Industry: In the pharmaceutical industry, Saredutant serves as a reference compound for the development of new neurokinin-2 receptor antagonists
作用機序
サレデュタントは、ニューロキニンAの受容体であるニューロキニン-2受容体を遮断することによって効果を発揮します。この受容体を阻害することによって、サレデュタントはニューロキニンAの結合を防ぎ、神経伝達を調節し、うつ病と不安の症状を軽減します。 関連する分子標的および経路には、気分調節に関与するサブスタンスK受容体の阻害が含まれます .
Safety and Hazards
生化学分析
Biochemical Properties
Saredutant interacts with the neurokinin-2 (NK 2) receptor . It has been shown to counteract behavioral and neurochemical changes induced by stress-related conditions .
Cellular Effects
Saredutant influences cell function by interacting with the NK 2 receptor . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Saredutant exerts its effects at the molecular level by acting as an antagonist to the NK 2 receptor . This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Saredutant have been studied over time in laboratory settings
Dosage Effects in Animal Models
The effects of Saredutant have been studied in animal models
Metabolic Pathways
準備方法
サレデュタントの合成は、コア構造の調製から始まり、さまざまな官能基の導入によって、いくつかの段階を伴います。合成経路は通常、次の手順を伴います。
ピペリジン環の形成: ピペリジン環は、一連の環化反応によって形成されます。
フェニル基の導入: フェニル基は、フリーデル・クラフツのアシル化を使用して導入されます。
ジクロロフェニル基の付加: ジクロロフェニル基は、求核置換反応によって付加されます。
化学反応の分析
サレデュタントは、いくつかのタイプの化学反応を起こします。
酸化: サレデュタントは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: サレデュタントの還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: サレデュタントは、特にジクロロフェニル基で、求核置換反応を起こす可能性があります。
科学研究の応用
サレデュタントは、その潜在的な治療用途について広く研究されてきました。
化学: 化学において、サレデュタントは、ニューロキニン-2受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: 生物学的研究において、サレデュタントは、さまざまな生理学的プロセスにおけるニューロキニン-2受容体の役割を調査するために使用されます。
医学: 臨床的には、サレデュタントは、重症うつ病と汎化性不安障害を治療する可能性について調査されました。これは、前臨床および初期の臨床試験で有望な結果を示しましたが、最終的には中止されました。
類似化合物との比較
サレデュタントは、次のニューロキニン-2受容体拮抗薬と比較されます。
GR-159897: 同様の治療の可能性を持つ別のニューロキニン-2受容体拮抗薬。
イボダタント: 受容体親和性は類似していますが、薬物動態特性が異なる化合物。
ネパダタント: 化学構造と治療用途が異なる別のニューロキニン-2受容体拮抗薬。
特性
IUPAC Name |
N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXDIMONUAMFR-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161923 | |
| Record name | Saredutant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor. | |
| Record name | Saredutant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142001-63-6 | |
| Record name | Saredutant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142001-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saredutant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saredutant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saredutant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAREDUTANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Saredutant?
A1: Saredutant acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].
Q2: How does NK2R antagonism lead to Saredutant's therapeutic effects?
A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, Saredutant has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].
Q3: What is the role of NK2 receptors in the central nervous system?
A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].
Q4: What is the molecular formula and weight of Saredutant?
A4: Saredutant's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.
Q5: Is there any available spectroscopic data for Saredutant?
A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.
Q6: Is there information on the material compatibility of Saredutant?
A6: The provided research focuses on Saredutant's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.
Q7: How does the structure of Saredutant contribute to its high affinity for the NK2 receptor?
A7: While specific SAR studies on Saredutant were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of Saredutant.
Q8: How does the pharmacokinetic profile of Saredutant relate to its pharmacodynamic effects?
A8: The connection between Saredutant's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.
Q9: What in vitro models have been used to study Saredutant's activity?
A11: Saredutant's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].
Q10: What in vivo models have been employed to evaluate the efficacy of Saredutant?
A12: Saredutant has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].
Q11: What is the safety profile of Saredutant based on preclinical and clinical studies?
A11: While the provided research highlights Saredutant's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.
Q12: Have there been any studies exploring targeted delivery approaches for Saredutant?
A12: The provided research primarily focuses on Saredutant's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.
Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to Saredutant?
A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with Saredutant would require further research and analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



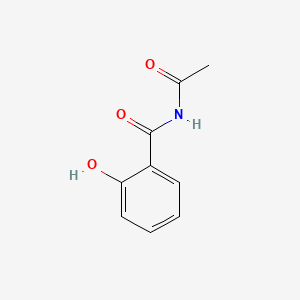

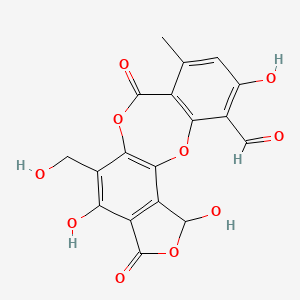
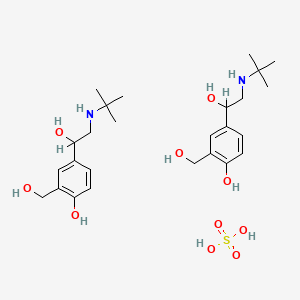
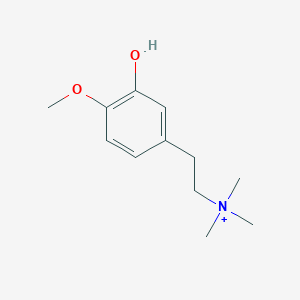
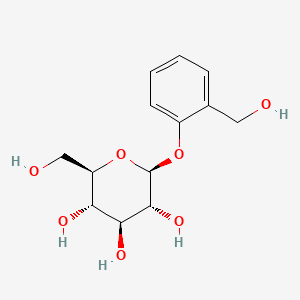
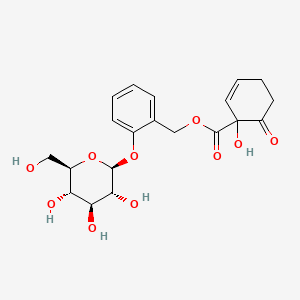
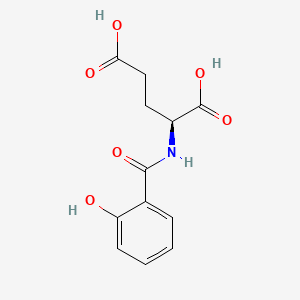
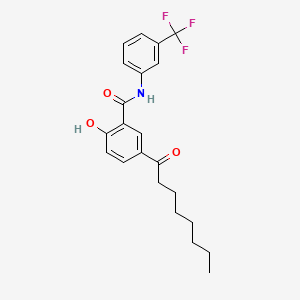
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)
